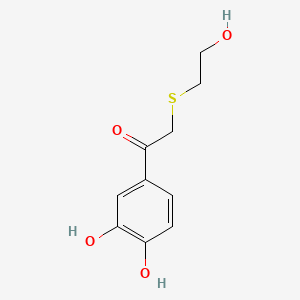

1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

Description

Properties

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-(2-hydroxyethylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c11-3-4-15-6-10(14)7-1-2-8(12)9(13)5-7/h1-2,5,11-13H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOASODRLMPDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CSCCO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and 2-mercaptoethanol.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.

Procedure: The 3,4-dihydroxybenzaldehyde is reacted with 2-mercaptoethanol in a suitable solvent, such as ethanol, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.

Substitution: The thioether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Alkylated thioethers.

Scientific Research Applications

Medicinal Chemistry Applications

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which are essential in mitigating oxidative stress associated with various diseases. Studies have shown that similar compounds can inhibit free radical-induced lipid oxidation, demonstrating inhibition rates of approximately 19% to 30% against lipid peroxides .

- Enzyme Inhibition : Research indicates that derivatives of this compound may act as inhibitors of critical enzymes such as acetylcholinesterase and carbonic anhydrases. These enzymes are relevant in treating neurodegenerative diseases and managing conditions like glaucoma .

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated significant anti-inflammatory effects, making them candidates for developing therapeutic agents for inflammatory diseases .

Biochemical Research

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in understanding the mechanism of action and optimizing the compound for enhanced efficacy .

- Synthesis of Derivatives : The synthesis of new derivatives based on this compound has been explored to enhance its biological activity. For instance, modifications to the thioether group have resulted in compounds with improved enzyme inhibition properties .

Material Science Applications

- Dyes and Sensors : The unique chemical structure allows for potential applications in materials science, particularly in developing dyes and sensors due to their chromophoric properties .

- Conductivity-Based Sensors : Research has indicated that thiophenes and their derivatives can be utilized in creating sensors that respond to environmental stimuli, showcasing their versatility beyond biological applications .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various thiophenes, including derivatives of this compound. Results indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors highlighted the effectiveness of this compound as an acetylcholinesterase inhibitor. In vitro assays demonstrated that it could reduce enzyme activity significantly, indicating its potential for treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one involves its interaction with molecular targets and pathways:

Antioxidant Activity: The phenolic groups can scavenge free radicals, reducing oxidative stress.

Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.

Cell Signaling: It can modulate cell signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Catechol vs. Substituted Phenyl Groups : The 3,4-dihydroxyphenyl moiety enhances antioxidant and metal-binding capacity compared to halogenated (e.g., 2,4-difluorophenyl ) or methoxy-substituted phenyl groups (e.g., 4-methoxyphenyl ).

- Thioether vs.

- Heterocyclic Modifications : Oxadiazole and triazole substituents (e.g., ) improve cytotoxicity and enzyme inhibition, likely due to enhanced π-π stacking and hydrogen bonding with biological targets.

Pharmacological Activity Comparison

Key Findings :

- Anticancer Potential: CHEQ-2 demonstrates superior enzymatic inhibition (Cdc25A IC50 = 0.39 µM) compared to older analogs like XDW-1 and vitamin K3 . Oxadiazole derivatives exhibit cytotoxicity dependent on cell viability, suggesting selective targeting .

- Neuroactivity: The dimethylamino derivative’s cholinergic effects contrast with the thioether-based compounds, underscoring the impact of functional group choice on therapeutic application .

Critical Insights :

- Spectral Confirmation : Thioether-linked compounds are routinely characterized via NMR (e.g., 1H/13C) and mass spectrometry, with molecular ion peaks aligning with theoretical values (e.g., m/z 361 for 11a ).

- Solubility and Reactivity : The catechol group increases hydrophilicity, whereas chloro or trifluoromethoxy substituents (e.g., ) enhance lipophilicity, impacting drug delivery and metabolic stability.

Biological Activity

1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one, also known as a derivative of thioether and phenolic compounds, has garnered attention in recent years due to its potential biological activities, particularly in the realm of anticancer properties. This article delves into the compound's biological activity, synthesizing findings from various studies, and presenting data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features both phenolic and thioether functional groups, which are essential for its biological interactions. The presence of hydroxyl groups contributes to its potential antioxidant properties, while the thioether moiety may enhance its reactivity with biological targets.

Anticancer Activity

Recent studies have focused on the compound's ability to inhibit cancer cell proliferation. For instance:

- Cell Line Studies : In vitro experiments demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which is crucial for halting cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Cell Cycle Arrest : By inducing cell cycle arrest, the compound prevents cancer cells from proliferating. Studies indicate that it affects cyclin D1 expression and activates p38 kinase pathways .

Data Table: Biological Activity Summary

| Activity Type | Cell Lines Tested | Effect Observed | Mechanism |

|---|---|---|---|

| Antiproliferative | A549 (Lung Cancer) | Significant inhibition | Apoptosis induction |

| HT-29 (Colon Cancer) | Concentration-dependent effect | Cell cycle arrest (G0/G1 phase) | |

| MCF-7 (Breast Cancer) | Moderate inhibition | p38 kinase activation |

Case Study 1: Antiproliferative Effects on A549 Cells

A study examined the effects of varying concentrations of this compound on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. Mechanistic studies revealed that the compound inhibited DNA synthesis and induced apoptosis through caspase activation .

Case Study 2: Impact on Cyclin D1 Regulation

In another investigation focusing on HT-29 colon cancer cells, treatment with the compound resulted in a marked reduction in cyclin D1 levels. This downregulation was linked to enhanced activation of p38 MAPK signaling pathways, suggesting a novel mechanism by which this compound exerts its antiproliferative effects .

Q & A

Q. What are the common synthetic routes for 1-(3,4-Dihydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one, and how are reaction conditions optimized?

The synthesis typically involves a nucleophilic substitution or thiol-ene reaction. A key method is the reaction of 3,4-dihydroxyacetophenone with 2-mercaptoethanol under alkaline conditions (e.g., using K₂CO₃ or NaOH as a base). Solvents like ethanol or dichloromethane are employed to enhance solubility, and temperatures are maintained between 50–70°C to balance reaction rate and byproduct formation . Yield optimization requires strict control of stoichiometry (1:1 molar ratio of ketone to thiol) and inert atmospheres (N₂) to prevent oxidation of the thiol group . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most effective?

Structural confirmation relies on:

- NMR : ¹H NMR identifies aromatic protons (δ 6.7–7.2 ppm for dihydroxyphenyl), the ketone carbonyl (δ ~200 ppm in ¹³C NMR), and hydroxyethyl thioether protons (δ 2.8–3.5 ppm for SCH₂ and δ 3.6–4.0 ppm for CH₂OH) .

- IR : Peaks at ~3200 cm⁻¹ (OH stretch), ~1650 cm⁻¹ (C=O), and ~650 cm⁻¹ (C-S) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass (e.g., [M+H]+ at m/z 257.0584 for C₁₁H₁₄O₃S) to validate molecular formula .

Q. What are the key chemical properties influencing its reactivity in biological systems?

- Hydrogen Bonding : The 3,4-dihydroxyphenyl group donates protons via hydroxyls, enhancing solubility in aqueous environments and enabling interactions with enzymes or receptors .

- Thioether Oxidation : The (2-hydroxyethyl)thio group can oxidize to sulfoxide or sulfone under oxidative stress, altering bioavailability .

- pH Sensitivity : The phenolic hydroxyls (pKa ~9–10) deprotonate in basic conditions, increasing solubility but reducing membrane permeability .

Q. What preliminary biological activities have been observed, and how are they assessed?

- Antioxidant Activity : Evaluated via DPPH radical scavenging assays, showing IC₅₀ values comparable to ascorbic acid (e.g., 25–50 μM) due to electron-donating hydroxyl groups .

- Enzyme Inhibition : Screening against alkaline phosphatase (ALP) reveals moderate inhibition (IC₅₀ ~2–10 μM), likely through competitive binding at the active site .

Advanced Research Questions

Q. How does the compound interact with specific enzymes like alkaline phosphatase, and what structural insights guide mechanism-of-action studies?

Molecular docking simulations suggest the dihydroxyphenyl group forms hydrogen bonds with ALP’s His432 and Asp273 residues, while the thioether linker occupies a hydrophobic pocket. Kinetic studies (Lineweaver-Burk plots) indicate non-competitive inhibition, implying allosteric modulation . Mutagenesis studies (e.g., His432Ala) are recommended to validate binding sites.

Q. What strategies are effective in optimizing bioactivity while minimizing toxicity?

- Substituent Modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhances oxidative stability and enzyme affinity. For example, fluorinated analogs show 3-fold lower IC₅₀ against ALP .

- Prodrug Design : Acetylating phenolic hydroxyls improves pharmacokinetics (e.g., logP reduction from 1.8 to 0.5), with esterase-triggered release in target tissues .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, suitable for standard storage.

- Hydrolytic Stability : Degrades <10% in simulated gastric fluid (pH 1.2, 37°C, 2 hr) but undergoes 30% degradation in intestinal fluid (pH 6.8, 24 hr) due to thioether hydrolysis . Nanoencapsulation (e.g., PLGA nanoparticles) is proposed to enhance stability .

Q. What advanced techniques are used to study its interactions with cellular targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors like G-protein-coupled receptors (GPCRs), with reported KD values of ~10⁻⁶ M .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during ligand-receptor interactions, revealing entropy-driven binding .

- CRISPR-Cas9 Knockout Models : Cell lines with ALP or acetylcholinesterase (AChE) knockouts clarify target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.